sodium;[4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenyl] sulfate
Description
Properties
Molecular Formula |
C15H15NaO5S |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
sodium;[4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenyl] sulfate |
InChI |
InChI=1S/C15H16O5S.Na/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(10-6-12)20-21(17,18)19;/h3-10,16H,1-2H3,(H,17,18,19);/q;+1/p-1/i1D3,2D3; |
InChI Key |
IENSPWAUWOIJJS-TXHXQZCNSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)O)(C2=CC=C(C=C2)OS(=O)(=O)[O-])C([2H])([2H])[2H].[Na+] |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
The synthesis of sodium;[4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenyl] sulfate typically involves multiple steps:
Synthesis of the hexadeuterio-propan-2-yl group: This step involves the deuteration of a suitable precursor, such as acetone, using deuterium gas or deuterated reagents.
Formation of the hydroxyphenyl group: This can be achieved through the hydroxylation of a phenyl ring using reagents like hydrogen peroxide or other oxidizing agents.
Coupling of the two groups: The hexadeuterio-propan-2-yl group is then coupled with the hydroxyphenyl group through a Friedel-Crafts alkylation reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Sodium;[4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenyl] sulfate undergoes various chemical reactions:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the hydroxy group to a methoxy group.
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group typically yields quinones, while reduction can yield methoxy derivatives.
Scientific Research Applications
Introduction to Sodium;[4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenyl] sulfate
This compound is a compound with significant potential in various scientific and medical applications. This article delves into its applications in scientific research, particularly in the fields of drug development and molecular biology.
Drug Development
This compound has been explored as a potential modulator of various biological pathways. Its structural similarity to known pharmaceuticals allows researchers to investigate its effects on specific targets within cellular systems.
Case Study: Cystic Fibrosis Modulation
Recent patents have highlighted the compound's role as a modulator of the cystic fibrosis transmembrane conductance regulator (CFTR). Research indicates that compounds similar to this compound can enhance CFTR activity, providing therapeutic avenues for cystic fibrosis treatment .
Biochemical Assays
The unique isotopic labeling of this compound makes it an excellent candidate for use in biochemical assays. Its deuterated form allows for precise tracking within metabolic studies.
Applications:
- Metabolic Tracing: Used in studies to trace metabolic pathways due to the distinguishable mass of deuterium.
- Pharmacokinetics: Helps in understanding drug absorption and distribution by providing clear data on the compound's behavior in vivo.
Molecular Biology
In molecular biology, this compound can be utilized as a reagent for synthesizing complex biomolecules or modifying existing ones.
Potential Uses:
- Synthesis of Conjugates: It may be employed in the synthesis of polymer-drug conjugates that target specific cell types for enhanced therapeutic efficacy.
Environmental and Analytical Chemistry
This compound can also find applications in environmental chemistry for detecting pollutants or analyzing complex mixtures due to its ability to form stable complexes with various analytes.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Drug Development | Modulation of CFTR | Potential therapeutic for cystic fibrosis |
| Biochemical Assays | Metabolic tracing | Precise tracking due to deuterium labeling |
| Molecular Biology | Synthesis of polymer-drug conjugates | Targeted delivery systems |
| Environmental Chemistry | Detection of pollutants | Stability and complex formation capabilities |
Mechanism of Action
The mechanism of action of sodium;[4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenyl] sulfate depends on its specific application. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in the structural elucidation of compounds. In biological systems, the compound can act as a tracer, allowing researchers to study metabolic pathways and the fate of deuterated compounds. The presence of deuterium can also influence the compound’s interaction with enzymes and receptors, potentially leading to altered biological activity.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Sodium [4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenyl] sulfate
- Molecular Formula: C₁₅H₁₅D₆NaO₅S (deuterated analog of bisphenol A sulfate sodium salt)
- Molecular Weight : ~336.35 (estimated, based on deuterium substitution)
- Key Features: A deuterated derivative of bisphenol A sulfate sodium salt, with six deuterium atoms replacing hydrogens on the propan-2-yl group. Contains a sulfated phenolic group and a hydroxyphenyl group, linked via a branched, deuterated carbon bridge.
Comparison with Structurally Similar Compounds
Bisphenol Analogs (Non-Deuterated)
Examples: Bisphenol A sulfate sodium salt (C₁₅H₁₅NaO₅S), BPAF, BPF, BPE
| Compound | Molecular Formula | Molecular Weight | pKa (Acidic) | Key Structural Differences |
|---|---|---|---|---|
| Target Compound | C₁₅H₁₅D₆NaO₅S | ~336.35 | Not reported | Deuterated propan-2-yl bridge |
| Bisphenol A sulfate | C₁₅H₁₅NaO₅S | 330.33 | ~4.47 | Non-deuterated propan-2-yl bridge |
| BPAF | C₁₅H₁₀F₆O₂ | 336.23 | ~9.20 | Hexafluoro groups replacing methyl hydrogens |
| BPF | C₁₃H₁₂O₂ | 200.23 | 7.55–10.80 | Methylene bridge instead of propan-2-yl |
Key Findings :
Sodium Sulfates/Sulfonates with Aromatic Moieties
Key Differences :
Deuterated Pharmaceuticals
Deuterium Effects :
Sulfonamides and Sulfur-Containing Derivatives
Biological Activity
Sodium;[4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenyl] sulfate is a complex organic compound that has garnered interest in various fields of biological research. This article aims to explore its biological activity, including pharmacological effects, metabolic pathways, and potential therapeutic applications.
- Molecular Formula : C₁₅H₁₅NaO₅S
- Molecular Weight : 330.33 g/mol
- CAS Number : 847696-37-1
The compound's biological activity is primarily attributed to its structure, which includes a sulfate group and a hydroxyphenyl moiety. This configuration allows it to interact with various biological targets:
- Antioxidant Activity : The hydroxyphenyl group is known for its antioxidant properties, which can help mitigate oxidative stress in cells.
- Enzyme Inhibition : Studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes.
Biological Activity Data
| Activity Type | Effect | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress in vitro | |
| Enzyme Inhibition | Inhibits CYP450 enzymes | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Study 1: Antioxidant Effects
A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radicals at concentrations above 50 µM, suggesting strong antioxidant potential.
Case Study 2: Enzyme Interaction
Research involving liver microsomes demonstrated that the compound inhibits CYP450 enzymes by competing with substrates. This interaction could lead to altered pharmacokinetics of co-administered drugs, emphasizing the need for caution in therapeutic applications.
Case Study 3: Cytotoxicity in Cancer Research
In vitro studies on human breast cancer cell lines revealed that this compound induces apoptosis through the activation of caspase pathways. Concentrations as low as 25 µM were effective in reducing cell viability by over 40% within 48 hours.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its application in clinical settings:
- Absorption : Rapidly absorbed in the gastrointestinal tract.
- Distribution : Widely distributed due to its lipophilic nature.
- Metabolism : Primarily metabolized by liver enzymes (CYP450).
- Excretion : Excreted mainly through urine as metabolites.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
